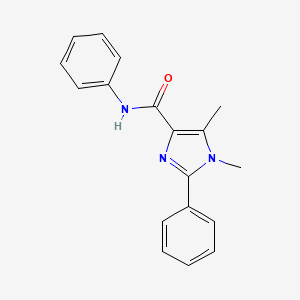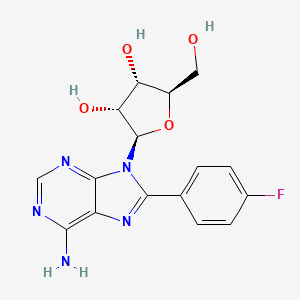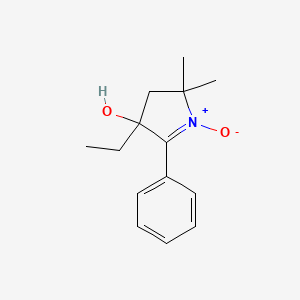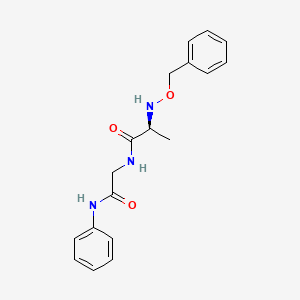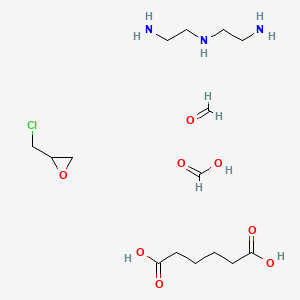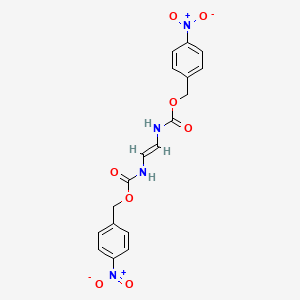![molecular formula C24H44 B14443492 [1,1'-Bi(cyclododecan)]-1-ene CAS No. 76713-46-7](/img/structure/B14443492.png)
[1,1'-Bi(cyclododecan)]-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bi(cyclododecan)]-1-ene: is an organic compound with the molecular formula C24H44 . It is a dimer of cyclododecane, featuring two cyclododecane rings connected by a double bond. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single or multiple rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclododecan)]-1-ene typically involves the dimerization of cyclododecane. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane . The cyclododecane is then subjected to specific reaction conditions to form the dimer.
Industrial Production Methods: Industrial production of [1,1’-Bi(cyclododecan)]-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient conversion and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: [1,1’-Bi(cyclododecan)]-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclododecanone or cyclododecanol.
Reduction: Saturated cyclododecane derivatives.
Substitution: Halogenated cyclododecane compounds.
Applications De Recherche Scientifique
Chemistry: [1,1’-Bi(cyclododecan)]-1-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of cyclic hydrocarbons on biological systems. It serves as a model compound for understanding the behavior of larger cyclic molecules in biological environments.
Medicine: While not directly used as a drug, [1,1’-Bi(cyclododecan)]-1-ene’s derivatives are explored for potential pharmaceutical applications. Its structural analogs are investigated for their biological activity and therapeutic potential.
Industry: The compound is used in the production of polymers, lubricants, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of [1,1’-Bi(cyclododecan)]-1-ene involves its interaction with molecular targets through its double bond and cyclic structure. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. The pathways involved include the formation of carbocation intermediates, which then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Cyclododecane: A saturated cyclic hydrocarbon with a single ring.
Cyclododecatriene: A triene with three double bonds in a twelve-membered ring.
Cyclododecanone: A ketone derivative of cyclododecane.
Uniqueness: [1,1’-Bi(cyclododecan)]-1-ene is unique due to its dimeric structure, featuring two cyclododecane rings connected by a double bond. This structure imparts distinct chemical properties, making it different from its monomeric and other cyclic counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Propriétés
Numéro CAS |
76713-46-7 |
|---|---|
Formule moléculaire |
C24H44 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
1-cyclododecylcyclododecene |
InChI |
InChI=1S/C24H44/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h19,24H,1-18,20-22H2 |
Clé InChI |
NDZULADEBPWOJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)C2=CCCCCCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

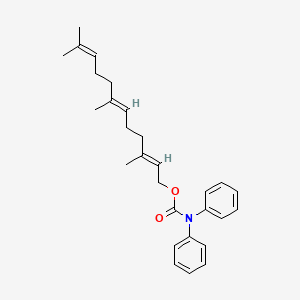
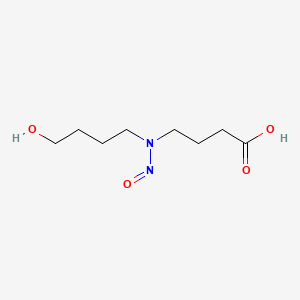
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
